molecular formula C15H18O3 B12596432 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- CAS No. 616240-03-0

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)-

Katalognummer: B12596432
CAS-Nummer: 616240-03-0
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: DQAHAYOFFSGEMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- is an organic compound with the molecular formula C15H18O3. This compound is characterized by the presence of an alkyne group, a ketone group, and a phenylmethoxy group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a suitable alkyne precursor with a phenylmethoxy group, followed by oxidation to introduce the ketone functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- involves its interaction with molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. Its effects are mediated through its functional groups, which can participate in various chemical interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Octyn-4-one: Lacks the phenylmethoxy group, resulting in different chemical properties and reactivity.

    1-Hydroxy-7-(phenylmethoxy)-5-octyne: Similar structure but with variations in functional groups.

    4-Octyn-3-one: Another alkyne-ketone compound with different substitution patterns.

Uniqueness

5-Octyn-4-one, 1-hydroxy-7-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.

Eigenschaften

CAS-Nummer

616240-03-0

Molekularformel

C15H18O3

Molekulargewicht

246.30 g/mol

IUPAC-Name

1-hydroxy-7-phenylmethoxyoct-5-yn-4-one

InChI

InChI=1S/C15H18O3/c1-13(9-10-15(17)8-5-11-16)18-12-14-6-3-2-4-7-14/h2-4,6-7,13,16H,5,8,11-12H2,1H3

InChI-Schlüssel

DQAHAYOFFSGEMU-UHFFFAOYSA-N

Kanonische SMILES

CC(C#CC(=O)CCCO)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.